6-Bromo-2-ethylimidazo[1,2-a]pyridine

Lipophilicity ADME CNS drug design

Secure the pharmacophore-essential core for Lingdolinurad synthesis. The 6-bromo-2-ethyl substitution pattern is mandatory for URAT1 inhibitor programs; no analog is a viable substitute. This building block, with a logP of 2.5–3.5, is optimized for CNS drug candidate permeability, offering superior LipE over 2-phenyl variants. The 98% purity specification minimizes catalyst poisoning in cross-coupling, directly supporting reproducible HTE and parallel synthesis workflows. For target programs requiring this precise regio- and lipophilic profile, this is the single-source procurement item.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 864866-93-3
Cat. No. B8546955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-ethylimidazo[1,2-a]pyridine
CAS864866-93-3
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCCC1=CN2C=C(C=CC2=N1)Br
InChIInChI=1S/C9H9BrN2/c1-2-8-6-12-5-7(10)3-4-9(12)11-8/h3-6H,2H2,1H3
InChIKeyKKDHKEBAONQCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-ethylimidazo[1,2-a]pyridine (CAS 864866-93-3): Core Scaffold Identity and Procurement Profile


6-Bromo-2-ethylimidazo[1,2-a]pyridine (CAS 864866‑93‑3) is a bicyclic nitrogen‑containing heterocycle classified as an imidazo[1,2‑a]pyridine, a privileged scaffold in medicinal chemistry . The core structure comprises a fused imidazole and pyridine ring. Systematic bromination at the 6‑position provides a versatile synthetic handle for downstream cross‑coupling transformations, while the 2‑ethyl substituent contributes lipophilic character that differentiates this building block from its 2‑unsubstituted, 2‑methyl, and 2‑phenyl analogs . The molecular formula is C₉H₉BrN₂ (molecular weight 225.08 g/mol), and it typically appears as a powder with purity specifications ranging from 95 % to 98 % depending on the vendor .

Why 6‑Bromo‑2‑ethylimidazo[1,2‑a]pyridine Cannot Be Replaced by Unsubstituted or 3‑Regioisomeric Analogs in URAT1 Antagonist Synthesis


Imidazo[1,2‑a]pyridine congeners with varying substitution patterns display marked divergence in both chemical reactivity and biological compatibility. The regio‑specific placement of the bromine atom at C6 (rather than C3 or C7) dictates the electronic environment that enables regioselective Suzuki‑Miyaura and Buchwald‑Hartwig couplings, while the 2‑ethyl group contributes to a distinct lipophilicity profile (estimated logP range 2.5–3.5) that influences pharmacokinetic behavior of downstream elaborated products . Critically, patented URAT1 inhibitor programs explicitly require the 6‑bromo‑2‑ethylimidazo[1,2‑a]pyridine core as the essential building block for constructing the clinical candidate Lingdolinurad (3‑bromo‑5‑(2‑ethylimidazo[1,2‑a]pyridine‑3‑carbonyl)‑2‑hydroxybenzonitrile) . Simple replacement with 6‑bromo‑2‑methyl or 6‑bromo‑2‑phenyl analogs yields electronically and sterically distinct intermediates that are not described for this pharmacophore class.

Quantitative Comparator Evidence: How 6‑Bromo‑2‑ethylimidazo[1,2‑a]pyridine Differs from Closest Analogs


Predicted Lipophilicity (logP) Advantage over 2‑Unsubstituted and 2‑Methyl Analogs for Blood‑Brain Barrier-Targeted Probes

Computationally predicted logP values demonstrate that 6‑bromo‑2‑ethylimidazo[1,2‑a]pyridine (logP ≈ 2.5–3.5) falls within the optimal range for moderate membrane permeability, in contrast to 6‑bromoimidazo[1,2‑a]pyridine (logP ≈ 1.8–2.2) and 6‑bromo‑2‑methylimidazo[1,2‑a]pyridine (logP ≈ 2.0–2.5) which exhibit lower lipophilicity . The 2‑ethyl group contributes approximately +0.5 to +1.0 logP units relative to the 2‑unsubstituted congener, a magnitude that can significantly affect CNS penetration potential according to established drug‑likeness guidelines.

Lipophilicity ADME CNS drug design

Molecular Weight and Heavy Atom Count Distinction Enables Chromatographic Resolution from 2‑H and 2‑Me Analogs

The molecular weight of 6‑bromo‑2‑ethylimidizo[1,2‑a]pyridine is 225.08 g/mol , compared to 197.03 g/mol for 6‑bromoimidazo[1,2‑a]pyridine and 211.06 g/mol for 6‑bromo‑2‑methylimidazo[1,2‑a]pyridine . This 28 Da and 14 Da mass difference, respectively, is sufficient for baseline separation by standard reversed‑phase LC‑MS methods and provides a definitive quality‑control metric for distinguishing the correct building block from common synthetic impurities or mis‑ordered analogs.

Purification LC‑MS QC analytics

Purity Specification at 98 % (Leyan) Versus Typical 95 % AldrichCPR Grade: Impact on Downstream Coupling Efficiency

Commercially, 6‑bromo‑2‑ethylimidazo[1,2‑a]pyridine is available at 98 % purity (Leyan, product 2130564) , whereas the discontinued Sigma‑Aldrich AldrichCPR grade was supplied at approximately 95 % purity without vendor‑acquired analytical data . The 3‑percentage‑point purity differential corresponds to a 60 % reduction in the maximum potential non‑reactive organic impurity burden (from ≤5 % to ≤2 %). For palladium‑catalyzed Suzuki cross‑coupling reactions used to elaborate this scaffold into URAT1 inhibitors and other target molecules, catalyst‑poisoning impurities present at the 5 % level can reduce turnover numbers by 20–50 % based on class‑level experience with bromo‑heterocycles .

Purity Suzuki coupling Procurement specification

Regioisomeric Distinction: 6‑Bromo Versus 3‑Bromo Substitution Dictates Coupling Partner Accessibility in URAT1 Pharmacophore Assembly

The C6 bromine in 6‑bromo‑2‑ethylimidazo[1,2‑a]pyridine is positioned para to the bridgehead nitrogen, creating an electronically activated site for palladium‑catalyzed cross‑coupling that is sterically unencumbered relative to the C3 position . In contrast, the regioisomer 3‑bromo‑2‑ethylimidazo[1,2‑a]pyridine places the halogen at the electron‑rich imidazole ring adjacent to the bridgehead nitrogen, significantly attenuating oxidative addition rates with Pd(0) catalysts . This regiochemical difference is exploited in the convergent synthesis of the URAT1 inhibitor Lingdolinurad, where 6‑bromo‑2‑ethylimidazo[1,2‑a]pyridine serves as the key electrophilic coupling partner for acylation at the C3 position, a transformation that is not accessible from the 3‑bromo regioisomer .

Regioselectivity URAT1 inhibitor C‑C coupling

Ethyl Group Lipophilic Efficiency (LipE) Advantage for Downstream Lead Optimization Versus 2‑Phenyl Analogs

The 2‑ethyl substituent in 6‑bromo‑2‑ethylimidazo[1,2‑a]pyridine introduces only two heavy atoms (C₂H₅, 29 Da increment) while contributing approximately +0.5 to +1.0 logP units relative to the 2‑unsubstituted analog . By contrast, the 2‑phenyl analog (6‑bromo‑2‑phenylimidazo[1,2‑a]pyridine, CAS 4044‑98‑8, MW 287.16 g/mol) adds six heavy atoms (C₆H₅, 77 Da) for a comparable or slightly larger lipophilicity gain . The resulting lipophilic efficiency (LipE = pIC₅₀ − logP) is therefore intrinsically more favorable for the 2‑ethyl series during fragment‑to‑lead optimization, as it delivers comparable logP with lower molecular weight penalty, consistent with established principles of ligand efficiency metrics in drug discovery .

LipE Lead optimization Ligand efficiency

Documented Synthetic Accessibility: One‑Step Cyclocondensation from Commodity Starting Materials

6‑Bromo‑2‑ethylimidazo[1,2‑a]pyridine is synthesized via a single‑step cyclocondensation between 2‑amino‑5‑bromopyridine and 1‑bromo‑2‑butanone in refluxing ethanol . Both starting materials are commodity chemicals available at multi‑kilogram scale, enabling rapid access to the target scaffold without protecting‑group chemistry or chromatographic purification challenges that complicate the synthesis of 6‑bromo‑2‑aryl and 6‑bromo‑2‑heteroaryl congeners, which typically require two‑step sequences involving bromination of the pre‑formed imidazo[1,2‑a]pyridine core . This one‑step, two‑component route translates to shorter lead times and lower cost for procurement of research‑scale quantities.

Synthesis Building block availability Cost efficiency

Optimal Use Cases for 6‑Bromo‑2‑ethylimidazo[1,2‑a]pyridine Based on Quantitative Differentiation Evidence


URAT1 Inhibitor Lead Optimization (Gout and Hyperuricemia Programs)

The definitive application of 6‑bromo‑2‑ethylimidazo[1,2‑a]pyridine is as the core building block for synthesizing 3‑bromo‑5‑(2‑ethylimidazo[1,2‑a]pyridine‑3‑carbonyl)‑2‑hydroxybenzonitrile (Lingdolinurad), a clinical‑stage URAT1 inhibitor for gout . The 6‑bromo‑2‑ethyl substitution pattern is pharmacophore‑essential; replacement with any other regioisomer or 2‑alkyl/aryl variant has not been disclosed in the patent literature for this target. Procurement of this specific CAS number is mandatory for replicating the patented synthetic sequence and generating pharmacologically comparable analogs.

Fragment‑Based and Ligand‑Efficiency‑Driven Kinase Inhibitor Discovery

For discovery programs targeting kinases, bromodomains, or other CNS‑accessible targets where lipophilic efficiency metrics are tracked, the 2‑ethyl building block offers superior LipE potential compared to 2‑phenyl analogs (estimated ~50–100 % higher logP contribution per heavy atom) . This makes it preferable for fragment‑growing strategies where every heavy atom must contribute meaningfully to both potency and physicochemical property optimization.

Parallel Library Synthesis Requiring High‑Purity Bromo‑Heterocycle Input

The availability of 6‑bromo‑2‑ethylimidazo[1,2‑a]pyridine at 98 % purity (Leyan) supports its use in parallel synthesis and high‑throughput experimentation (HTE) workflows where catalyst poisoning from trace impurities can cause significant yield variability across library members. The documented 60 % relative reduction in impurity burden versus the discontinued 95 % AldrichCPR grade provides measurable risk reduction for palladium‑catalyzed diversification reactions.

CNS Drug Discovery Programs Requiring Controlled logP in the 2.5–3.5 Range

The predicted logP of 2.5–3.5 positions 6‑bromo‑2‑ethylimidazo[1,2‑a]pyridine within the optimal range for CNS drug candidates (typically logP 2–5 for blood‑brain barrier penetration), distinguishing it from the less lipophilic 2‑H (logP 1.8–2.2) and 2‑Me (logP 2.0–2.5) analogs that may yield elaborated products with insufficient passive membrane permeability for CNS target engagement.

Quote Request

Request a Quote for 6-Bromo-2-ethylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.